Terephthalamide is an aromatic amide derived from terephthalic acid and is a key intermediate in the production of high-performance polymers, particularly poly-p-phenylene terephthalamide. This compound features a rigid molecular structure characterized by strong intermolecular hydrogen bonds and aromatic stacking interactions, contributing to its notable mechanical properties and thermal stability. Terephthalamide is particularly recognized for its application in the synthesis of aramid fibers, such as Kevlar, which are used in bulletproof vests and other protective gear due to their exceptional strength-to-weight ratio and resistance to heat and chemicals .
Terephthalamide primarily undergoes condensation reactions to form polyamides. The synthesis typically involves the reaction of p-phenylenediamine with terephthaloyl chloride, resulting in the formation of poly-p-phenylene terephthalamide along with hydrochloric acid as a by-product. This reaction exemplifies a typical polycondensation process where small molecules combine to form larger polymer chains .
While terephthalamide itself is not widely studied for biological activity, its derivatives, particularly those used in pharmaceuticals, may exhibit biological properties. The study of its polymeric forms has shown that poly-p-phenylene terephthalamide can be chemically recycled and potentially repurposed in biomedical applications due to its biocompatibility and mechanical properties .
Terephthalamide can be synthesized through several methods:
Interaction studies involving terephthalamide focus on its mechanical properties when combined with other materials. Research has shown that fibers made from poly-p-phenylene terephthalamide exhibit excellent adhesion when used in composites with ultra-high-molecular-weight polyethylene, enhancing their performance in demanding applications .
Terephthalamide shares structural similarities with several other compounds used in polymer chemistry. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Polyamide 6 (Nylon 6) | Amide linkages | More flexible but less heat-resistant than terephthalamide. |
Polyethylene Terephthalate | Aromatic groups | Primarily used for textiles; less thermally stable than aramid fibers. |
Poly-p-phenylene benzamide | Aromatic amides | Higher thermal stability; utilized mainly for fiber applications. |
Polyimides | Aromatic structures | Superior thermal stability but more complex synthesis process. |
Terephthalamide's unique combination of rigidity, thermal stability, and mechanical strength distinguishes it from these similar compounds, making it particularly suitable for high-performance applications .
The discovery of terephthalamide is intertwined with the development of high-performance polymers. While terephthalic acid derivatives have been studied since the 19th century, terephthalamide gained prominence in the 1960s as a precursor to poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar. Stephanie Kwolek’s pioneering work at DuPont on liquid crystalline solutions of aromatic polyamides laid the groundwork for its industrial utilization.
The nomenclature follows IUPAC rules: benzene-1,4-dicarboxamide denotes the substitution of carboxyl groups at the 1 and 4 positions of benzene with amide functionalities. Early literature referred to it as p-phthalamide or terephthalic diamide, with systematic names standardized in the mid-20th century.
Terephthalamide belongs to two key organic chemistry categories:
Property | Value | Source |
---|---|---|
Molecular Weight | 164.16 g/mol | |
Melting Point | >250°C | |
Density | 1.2739 g/cm³ (estimate) | |
Solubility | Insoluble in water |
The conjugated π-system and hydrogen-bonding capacity between amide groups enable unique intermolecular interactions, critical for polymer crystallinity.
Terephthalamide’s primary application lies in synthesizing PPTA, a polymer renowned for exceptional tensile strength and thermal stability. Key contributions include:
Recent advances in microwave-assisted depolymerization highlight its role in sustainable material cycles, enabling recovery of high-purity monomers from PPTA waste.
Terephthalamide exhibits a planar molecular architecture centered around a benzene ring with two amide functional groups positioned at the 1,4-positions [1] [2]. The molecular formula C₈H₈N₂O₂ reflects the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a highly symmetric configuration [3]. The central benzene ring maintains its aromatic character through delocalized π-electron system, which extends conjugation throughout the molecular framework [4].
The amide groups in terephthalamide demonstrate coplanarity with the aromatic ring system, a configuration stabilized by intramolecular hydrogen bonding interactions [20]. Crystallographic studies have revealed that the dihedral angles between the aromatic ring and the carbonyl groups are consistently less than 13 degrees, with most measurements showing angles below 7.5 degrees [20]. This planar arrangement facilitates optimal orbital overlap and enhances the overall stability of the molecular structure [18].
The carbon-nitrogen bonds within the amide groups exhibit partial double-bond character due to resonance effects, with bond lengths typically measuring 1.34 Å [18]. The carbonyl carbon-oxygen bonds maintain standard double-bond characteristics with lengths of approximately 1.24 Å [18]. The benzene ring preserves typical aromatic bond lengths, with carbon-carbon bonds measuring 1.39 Å throughout the ring system [18].
Hydrogen bonding plays a crucial role in determining the three-dimensional structure of terephthalamide [20]. In crystalline form, adjacent molecules interact through intermolecular hydrogen bonds between amide protons and carbonyl oxygen atoms, creating extended networks that contribute to the compound's thermal stability [17] [18]. These hydrogen bonding interactions result in average nitrogen-oxygen distances of 2.72 Å, indicating strong attractive forces between neighboring molecules [20].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,4-benzenedicarboxamide, reflecting the presence of two carboxamide groups attached to the benzene ring at positions 1 and 4 [1] [2] [3]. This naming convention follows standard organic chemistry principles for substituted benzene derivatives and clearly indicates the functional group arrangement [6].
Table 1: International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
Name Type | Name | Reference |
---|---|---|
International Union of Pure and Applied Chemistry Name | 1,4-Benzenedicarboxamide | [1] [2] [3] |
Common Name | Terephthalamide | [1] [2] [3] |
Alternative Name 1 | Benzene-1,4-dicarboxamide | [1] [2] |
Alternative Name 2 | Terephthaldiamide | [1] [2] |
Alternative Name 3 | p-Carbamoylbenzamide | [2] [3] |
Alternative Name 4 | p-Phthalamide | [2] [3] |
Alternative Name 5 | Terephthalic acid diamide | [2] [3] |
Alternative Name 6 | Terephthalic diamide | [2] [3] |
Alternative Name 7 | Terephthalamidic acid | [1] [2] |
The Chemical Abstracts Service registry number for terephthalamide is 3010-82-0, providing a unique identifier for this compound in chemical databases and literature [3] [6]. The International Union of Pure and Applied Chemistry International Chemical Identifier string is InChI=1S/C8H8N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12), which encodes the complete structural information including connectivity and stereochemistry [3] [6].
Alternative nomenclature systems have generated several synonymous names that reflect different aspects of the compound's structure and chemical heritage [2]. The designation "terephthaldiamide" emphasizes the relationship to terephthalic acid, while "p-carbamoylbenzamide" highlights the para-substitution pattern on the benzene ring [2] [3]. The term "terephthalic acid diamide" directly indicates the derivation from terephthalic acid through amide formation [2] [3].
Terephthalamide exhibits exceptionally high thermal stability, with a melting point exceeding 250°C [4]. This elevated melting temperature reflects the extensive hydrogen bonding network present in the crystalline state and the planar molecular geometry that facilitates efficient packing [4] [17]. The high melting point also indicates strong intermolecular forces that must be overcome during the solid-to-liquid phase transition [18].
The boiling point of terephthalamide has been estimated at approximately 291.62°C under standard atmospheric pressure [4]. This relatively high boiling point compared to similar molecular weight compounds demonstrates the significant influence of hydrogen bonding and molecular planarity on the compound's volatility characteristics [4]. The substantial difference between melting and boiling points suggests a narrow liquid range, which is characteristic of compounds with strong intermolecular interactions [4].
Thermal analysis studies have indicated that terephthalamide maintains structural integrity up to temperatures approaching its melting point [26]. Above 500°C, the compound begins to undergo thermal decomposition, with maximum degradation rates observed around 700°C [26]. The thermal stability profile makes terephthalamide suitable for high-temperature applications and processing conditions [26].
Terephthalamide demonstrates selective solubility characteristics that reflect its polar nature and hydrogen bonding capabilities [10] [27]. The compound exhibits good solubility in polar protic solvents, particularly water, due to favorable hydrogen bonding interactions between the amide groups and solvent molecules [10]. This aqueous solubility enables various synthetic and analytical applications [10].
In organic solvent systems, terephthalamide shows excellent solubility in highly polar aprotic solvents including dimethylformamide, which effectively solvates the amide functional groups [27]. Formic acid and sulfuric acid also serve as effective solvents, with the acidic nature of these media potentially facilitating protonation of the amide nitrogen atoms [27]. The solubility in these strong solvents reflects the compound's ability to participate in hydrogen bonding and electrostatic interactions [27].
The solubility behavior of terephthalamide in various solvent systems can be attributed to the amphiphilic nature of the molecule, with the aromatic core providing hydrophobic character while the amide groups contribute hydrophilic properties [10] [27]. This dual nature allows the compound to interact favorably with both polar and moderately nonpolar solvent environments under appropriate conditions [10] [27].
The density of terephthalamide has been estimated at approximately 1.2739 g/cm³ under standard conditions [4]. This relatively high density compared to simple aromatic compounds reflects the efficient molecular packing facilitated by hydrogen bonding interactions and the planar molecular geometry [4] [18]. Crystallographic studies have yielded a calculated density of 1.48 g/cm³ for the crystalline form, indicating close packing in the solid state [18].
The refractive index of terephthalamide has been estimated at nD20 = 1.6000 [4]. This elevated refractive index value is consistent with the presence of conjugated aromatic systems and polar functional groups that contribute to the compound's polarizability [4]. The optical properties reflect the electronic structure of the molecule and its ability to interact with electromagnetic radiation [4].
Table 2: Physical Properties and Characteristic Parameters
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₈H₈N₂O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 164.16 | [1] [2] [3] |
Melting Point (°C) | >250 | [4] |
Boiling Point (°C) | 291.62 (estimated) | [4] |
Density (g/cm³) | 1.2739 (estimated) | [4] |
Refractive Index (nD20) | 1.6000 (estimated) | [4] |
Appearance | White to almost white powder/crystals | [4] [10] |
Crystal System | Monoclinic (pseudo-orthorhombic) | [18] |
Space Group | Pn or P21/n | [18] |
Spectroscopic investigations have revealed characteristic optical absorption patterns associated with the aromatic chromophore and amide functional groups [35] [38]. Ultraviolet-visible spectroscopy demonstrates absorption bands typical of substituted benzene derivatives, with modifications due to the electron-donating and electron-withdrawing effects of the amide substituents [35] [38]. These optical properties provide valuable information for analytical identification and quantification of terephthalamide in various matrices [35] [38].
The electronic structure of terephthalamide reflects the conjugated nature of the aromatic ring system and the resonance stabilization provided by the amide functional groups [1] [2]. The molecular orbital configuration involves extensive delocalization of π-electrons throughout the aromatic framework, with contributions from the nitrogen lone pairs of the amide groups [18] [20]. This electronic delocalization contributes significantly to the overall stability and chemical behavior of the compound [18].
The highest occupied molecular orbital of terephthalamide primarily consists of π-electron density distributed across the benzene ring with significant contributions from the amide nitrogen atoms [18] [20]. The lowest unoccupied molecular orbital involves π*-antibonding character concentrated on the aromatic ring and carbonyl carbon atoms [18] [20]. This orbital arrangement influences the compound's reactivity patterns and spectroscopic properties [18] [20].
Computational studies have indicated that the amide groups exhibit partial double-bond character due to resonance between the nitrogen lone pairs and the carbonyl π-system [18] [20]. This electronic delocalization results in restricted rotation around the carbon-nitrogen bonds and contributes to the planar molecular geometry observed in crystallographic studies [18] [20]. The resonance stabilization energy associated with this electronic structure enhances the thermal and chemical stability of terephthalamide [18] [20].
The electronic structure also influences the hydrogen bonding capabilities of terephthalamide through modulation of the electron density on the nitrogen and oxygen atoms [20]. The partial negative charge on the carbonyl oxygen atoms facilitates hydrogen bond acceptance, while the amide hydrogen atoms carry partial positive charges that enable hydrogen bond donation [20]. This electronic distribution pattern underlies the extensive hydrogen bonding networks observed in crystalline terephthalamide [17] [18] [20].
Terephthalamide exhibits distinctive chemical reactivity patterns that reflect its dual aromatic-amide nature and the electronic effects of the substituent groups [28] [30] . The compound demonstrates susceptibility to nucleophilic attack at the carbonyl carbon atoms due to the electron-withdrawing effect of the aromatic ring and the polarization of the carbon-oxygen double bonds . This reactivity pattern enables various synthetic transformations including hydrolysis, aminolysis, and other nucleophilic substitution reactions [28] [30].
Hydrolysis reactions of terephthalamide proceed through nucleophilic attack by water molecules at the electrophilic carbonyl carbon centers [28] [30]. Under acidic or basic conditions, the amide bonds can be cleaved to regenerate terephthalic acid and ammonia or ammonium salts [28] [30]. The activation energy for hydrolysis has been calculated at approximately 165.6 kJ/mol, indicating moderate reactivity under forcing conditions [30]. Microwave-assisted hydrolysis techniques have demonstrated rapid conversion with 96% efficiency achieved in 15 minutes at 260°C [28].
The aromatic ring system in terephthalamide can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the amide groups reduces the nucleophilicity of the benzene ring [32] . The amide substituents direct incoming electrophiles to the meta positions relative to the existing amide groups, following established patterns for electron-withdrawing group effects [32] . This regioselectivity provides opportunities for selective functionalization of the aromatic core [32] .
Amide group reactivity in terephthalamide includes potential for reduction to primary amines under appropriate conditions . The compound can also participate in condensation reactions with aldehydes and ketones through the amide nitrogen atoms . Additionally, the amide hydrogens can be replaced through alkylation or acylation reactions, enabling the synthesis of numerous derivative compounds [21] [29] .
The chemical stability of terephthalamide under normal conditions reflects the resonance stabilization of the amide functional groups and the robust nature of the aromatic core [4] [17]. However, the compound does exhibit reactivity toward strong nucleophiles and electrophiles under appropriate reaction conditions [28] [30] . The predicted pKa value of 15.25 ± 0.50 indicates that terephthalamide behaves as a very weak acid, with deprotonation occurring only under strongly basic conditions [4].
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Hydrolysis | Acidic/Basic, Heat | Terephthalic acid + Ammonia | [28] [30] |
Microwave Hydrolysis | 260°C, 15 min | 96% Conversion | [28] |
Electrophilic Substitution | Electrophile, Catalyst | Meta-substituted derivatives | [32] |
Nucleophilic Attack | Nucleophile, Heat | Various amide derivatives | [29] |
Thermal Decomposition | >500°C | Multiple fragments | [26] |